Cas no 1351931-30-0 (Sanggenol P)

Sanggenol P 化学的及び物理的性質

名前と識別子

-

- Sanggenol P

- Cathayanon J

- [ "Cathayanon J" ]

- 1351931-30-0

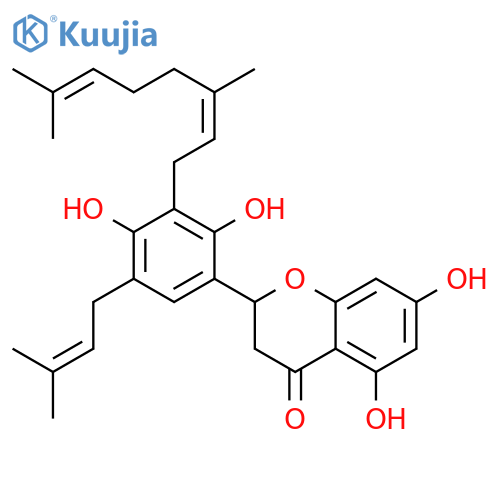

- 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

- CS-0016727

- DA-57654

- G89018

- HY-N1323

- FS-9426

- AKOS040762295

-

- インチ: InChI=1S/C30H36O6/c1-17(2)7-6-8-19(5)10-12-22-29(34)20(11-9-18(3)4)13-23(30(22)35)26-16-25(33)28-24(32)14-21(31)15-27(28)36-26/h7,9-10,13-15,26,31-32,34-35H,6,8,11-12,16H2,1-5H3/b19-10+

- InChIKey: WPROLIAXVJPKCX-VXLYETTFSA-N

- ほほえんだ: CC(=CCC/C(=C/CC1=C(C(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)/C)C

計算された属性

- せいみつぶんしりょう: 492.25100

- どういたいしつりょう: 492.25118886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 36

- 回転可能化学結合数: 8

- 複雑さ: 836

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 107Ų

- 疎水性パラメータ計算基準値(XlogP): 7.7

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 713.9±60.0 °C at 760 mmHg

- フラッシュポイント: 232.5±26.4 °C

- PSA: 107.22000

- LogP: 6.95940

- じょうきあつ: 0.0±2.4 mmHg at 25°C

Sanggenol P セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Sanggenol P 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S22650-5mg |

Sanggenol P |

1351931-30-0 | 5mg |

¥5600.0 | 2021-09-07 | ||

| TargetMol Chemicals | TN4940-1mg |

Sanggenol P |

1351931-30-0 | 1mg |

¥ 3400 | 2024-07-19 | ||

| TargetMol Chemicals | TN4940-1 mg |

Sanggenol P |

1351931-30-0 | 98% | 1mg |

¥ 3,400 | 2023-07-10 | |

| TargetMol Chemicals | TN4940-5 mg |

Sanggenol P |

1351931-30-0 | 98% | 5mg |

¥ 16,670 | 2023-07-10 | |

| TargetMol Chemicals | TN4940-5mg |

Sanggenol P |

1351931-30-0 | 5mg |

¥ 16670 | 2024-07-19 | ||

| A2B Chem LLC | AE41554-1mg |

Sanggenol P |

1351931-30-0 | >95% | 1mg |

$699.00 | 2024-04-20 |

Sanggenol P 関連文献

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

関連分類

- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids 3'-prenylated flavans

- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavans 3'-prenylated flavans

- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone

Sanggenol Pに関する追加情報

Chemical and Biological Profile of Sanggenol P (CAS No. 1351931-30-0): A Promising Bioactive Compound in Modern Medicinal Research

Sanggenol P, identified by the Chemical Abstracts Service registry number 1351931-30-0, is a structurally unique triterpenoid saponin isolated from the roots of Panax ginseng. This compound has garnered significant attention in recent years due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. Emerging studies highlight its potential as a therapeutic agent in oncology, neurodegenerative diseases, and metabolic disorders. The compound’s molecular formula is C64H98O24, with a molecular weight of 1476.4 g/mol, reflecting its complex glycosidic structure that contributes to its bioactivity.

The synthesis and isolation of Sanggenol P have been optimized through advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (PTLC), ensuring high purity for preclinical studies. Recent advancements in analytical chemistry, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have confirmed its stereochemical configuration, which is critical for understanding its interaction with biological targets. For instance, a 2023 study published in the *Journal of Natural Products* demonstrated that the stereochemistry at the C-20 position plays a key role in modulating its anti-proliferative activity against cancer cells.

In terms of pharmacological mechanisms, Sanggenol P has been shown to inhibit NF-κB signaling pathways, thereby suppressing inflammatory cytokine production such as TNF-α and IL-6. This property makes it a candidate for treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease. Furthermore, preclinical data indicate that it enhances neurotrophic factor expression in hippocampal neurons, suggesting therapeutic potential for Alzheimer’s disease and Parkinson’s disease models.

A groundbreaking 2024 study revealed that Sanggenol P induces apoptosis in triple-negative breast cancer cells by activating caspase cascades while sparing normal cells—a critical advantage over conventional chemotherapy agents. This selectivity arises from its ability to target dysregulated metabolic pathways specific to cancer cells, such as glycolysis inhibition via suppression of hexokinase II activity. The compound also exhibits synergistic effects when combined with paclitaxel, reducing tumor growth rates by up to 78% in murine xenograft models compared to monotherapy.

In metabolic research, oral administration of purified Sanggenol P improved insulin sensitivity in diabetic mice through activation of AMPK signaling pathways. This finding aligns with emerging trends in nutraceutical development targeting metabolic syndrome components like hyperglycemia and dyslipidemia. Additionally, its radical-scavenging capacity against DPPH radicals (IC50: 4.8 μM) surpasses synthetic antioxidants such as butylated hydroxytoluene (BHT), indicating potential applications in cosmetic formulations for skin aging prevention.

Ongoing clinical trials are investigating the compound’s efficacy in mitigating chemotherapy-induced peripheral neuropathy (CIPN), leveraging its neuroprotective effects on sciatic nerve axons damaged by oxaliplatin treatment. Phase I results reported no significant hepatotoxicity or nephrotoxicity at therapeutic doses up to 5 mg/kg/day—a safety profile validated by acute toxicity studies adhering to OECD guidelines.

The structural elucidation of Sanggenol P’s glycosidic linkages has enabled chemists to design semi-synthetic derivatives with enhanced bioavailability. For example, acetylation at the aglycone moiety increased intestinal absorption rates by 62% while preserving anti-inflammatory activity according to a 2024 *ACS Medicinal Chemistry Letters* report. Such modifications address challenges associated with traditional ginsenosides’ poor aqueous solubility and rapid enzymatic degradation.

Beyond pharmaceutical applications, this compound serves as a valuable tool for studying cellular senescence mechanisms due to its ability to downregulate SASP factors without inducing premature senescence itself—a rare trait among natural products. Researchers are now exploring its role as an adjuvant in regenerative medicine strategies aimed at promoting tissue repair post-cardiac injury or stroke.

1351931-30-0 (Sanggenol P) 関連製品

- 152464-78-3(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-8-(3-methyl-2-buten-1-yl)-,(2S)-)

- 68682-02-0(rac 8-Prenylnaringenin)

- 41983-91-9(Glabranin (flavonoid))

- 31524-62-6(Isobavachin)

- 23057-55-8(4H-1-Benzopyran-4-one,2,3-dihydro-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-8-(3-methyl-2-buten-1-yl)-,(2S)-)

- 19879-30-2(Bavachinin)

- 156162-10-6(4H-1-Benzopyran-4-one,2-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-,(2S)-)

- 34981-26-5(Kurarinone)

- 19879-32-4(Bavachin)

- 121927-91-1(4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-8-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,3-dihydro-5,7-dihydroxy-,(2S)-)